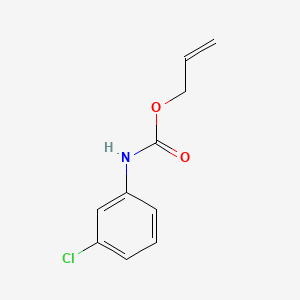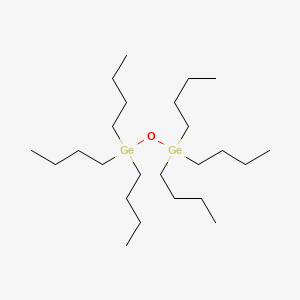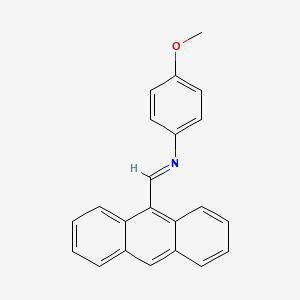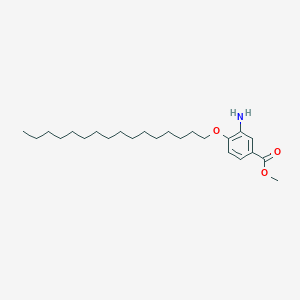
m-Chlorophenylcarbamic acid allyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Chlorophenylcarbamic acid allyl ester is an organic compound with the molecular formula C10H10ClNO2. It is also known by its systematic name, 2-propen-1-yl N-(3-chlorophenyl)carbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Chlorophenylcarbamic acid allyl ester typically involves the reaction of m-chlorophenyl isocyanate with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
m-Chlorophenyl isocyanate+Allyl alcohol→m-Chlorophenylcarbamic acid allyl ester
This reaction is usually performed in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
m-Chlorophenylcarbamic acid allyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester into alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield carbonyl compounds such as aldehydes or ketones.
- Reduction can produce alcohols or amines.
- Substitution can result in the formation of new esters or amides.
Aplicaciones Científicas De Investigación
m-Chlorophenylcarbamic acid allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of m-Chlorophenylcarbamic acid allyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamate moiety, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylcarbamic acid allyl ester: Similar structure but lacks the chlorine atom.
m-Chlorophenylcarbamic acid methyl ester: Similar structure but with a methyl group instead of an allyl group.
p-Chlorophenylcarbamic acid allyl ester: Similar structure but with the chlorine atom in the para position.
Uniqueness
m-Chlorophenylcarbamic acid allyl ester is unique due to the presence of the chlorine atom in the meta position, which can influence its chemical reactivity and biological activity. The allyl group also provides additional reactivity compared to other alkyl groups, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
25070-79-5 |
|---|---|
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
prop-2-enyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13) |
Clave InChI |
AKUHKJFFZQUCEH-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962161.png)
![ethyl 4-({[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11962164.png)
![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)






![2-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B11962220.png)
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962228.png)
